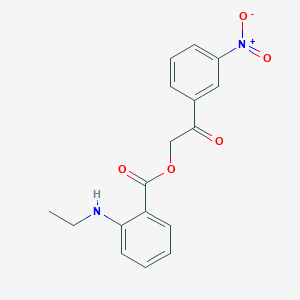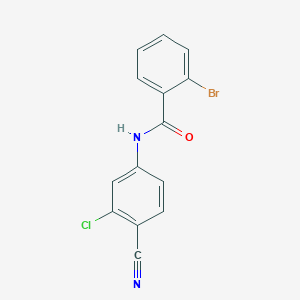
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione, also known as DPH, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. DPH is a derivative of imidazolidinedione, which is a class of compounds that has been widely studied for their biological activities.
Scientific Research Applications
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to have herbicidal and insecticidal activities. In material science, 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been used as a building block for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to activate the Nrf2-ARE pathway, which is a signaling pathway involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been found to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a role in the development of Alzheimer's disease. 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has also been found to have herbicidal and insecticidal activities, which may be due to its effects on certain enzymes and signaling pathways in plants and insects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione in lab experiments is its versatility and potential for a wide range of applications. It can be easily synthesized and purified, and its purity and yield can be improved through various purification techniques. However, one limitation of using 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione in lab experiments is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels when handling and administering 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione.
Future Directions
There are several future directions for the scientific research of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione. One direction is the further investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the further investigation of its herbicidal and insecticidal activities, which may have implications for agriculture and pest control. Additionally, the synthesis of novel polymers and materials using 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione as a building block is an area that has potential for future research.
Synthesis Methods
The synthesis of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione can be achieved through several methods, including the reaction of 2-phenoxyethylamine with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a suitable catalyst. Another method involves the reaction of 5,5-dimethyl-2,4-imidazolidinedione with 2-bromoethyl phenyl ether in the presence of a base. The purity and yield of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione can be improved through purification techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)11(16)15(12(17)14-13)8-9-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDQZMUABFXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)